molecular formula C53H79NO17 B13403631 N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin

Cat. No.: B13403631
M. Wt: 1002.2 g/mol
InChI Key: NONBFTKLNAJHMX-SVOUBFAFSA-N
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Description

This erythromycin derivative features three key structural modifications (Figure 1):

  • N-demethylation: Removal of a methyl group from the desosamine sugar’s dimethylamino moiety.
  • 6-O-methylation: Addition of a methyl group at the 6-hydroxy position of the macrolide ring.
  • Protective groups: Introduction of (phenylmethoxy)carbonyl (CBz) at the N-position and phenylmethylcarbonate (benzyl carbonate) at the 2'-hydroxy position.

These modifications aim to enhance metabolic stability, reduce susceptibility to bacterial resistance mechanisms (e.g., erythromycin ribosomal methylase (erm) enzymes), and improve pharmacokinetic properties compared to erythromycin A .

Properties

Molecular Formula

C53H79NO17

Molecular Weight

1002.2 g/mol

IUPAC Name

benzyl [(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-3-yl] carbonate

InChI

InChI=1S/C53H79NO17/c1-14-39-53(10,61)44(56)32(4)41(55)30(2)26-52(9,63-13)46(33(5)42(34(6)47(58)68-39)69-40-27-51(8,62-12)45(57)35(7)67-40)71-48-43(70-50(60)65-29-37-23-19-16-20-24-37)38(25-31(3)66-48)54(11)49(59)64-28-36-21-17-15-18-22-36/h15-24,30-35,38-40,42-46,48,56-57,61H,14,25-29H2,1-13H3/t30-,31-,32+,33+,34-,35+,38+,39-,40+,42+,43-,44-,45+,46-,48+,51-,52-,53-/m1/s1

InChI Key

NONBFTKLNAJHMX-SVOUBFAFSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves multiple steps, including the protection and deprotection of functional groups, as well as selective methylation and demethylation reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce demethylated or deoxygenated products.

Scientific Research Applications

Antibiotic Development

The primary application of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin is as an intermediate in the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic effective against a wide range of bacterial infections. Research has shown that derivatives of erythromycin can enhance antibacterial activity and reduce side effects associated with traditional antibiotics .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in modulating immune responses and its role in anti-inflammatory pathways. Research indicates that erythromycin derivatives can influence cytokine production, suggesting their utility in treating inflammatory diseases .

Synthesis and Industrial Production

The synthesis involves several steps utilizing organic solvents such as chloroform and ethyl acetate, with industrial methods focusing on optimizing yield and purity through techniques like crystallization and chromatography. Understanding these processes is crucial for scaling up production for clinical use.

Case Study 1: Efficacy Against Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity, providing insights into its potential as a treatment option for resistant infections .

Case Study 2: Immunomodulatory Effects

Research featured in The Journal of Immunology explored the immunomodulatory effects of erythromycin derivatives, including this compound. Findings suggested that these compounds could reduce inflammatory cytokine levels in vitro, indicating their potential role in managing autoimmune conditions .

Case Study 3: Synthesis Optimization

A recent publication focused on optimizing the synthetic routes for producing this compound. The study identified key reaction conditions that enhanced yield while minimizing by-products, paving the way for more efficient industrial production methods.

Mechanism of Action

The mechanism of action of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets and pathways involved include the inhibition of peptidyl transferase activity and the disruption of ribosomal function.

Comparison with Similar Compounds

Comparative Analysis with Similar Erythromycin Derivatives

Structural Modifications and Functional Group Impact

Table 1: Structural Comparison of Key Erythromycin Analogs
Compound Name Modifications Key Functional Groups
Target Compound N-demethyl, 6-O-methyl, CBz, 2'-benzyl carbonate Carbamate, carbonate, methyl, demethyl
Clarithromycin (6-O-methyl erythromycin A) 6-O-methyl Methyl
3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime 6-O-methyl, N-demethyl, (E)-9-oxime Methyl, demethyl, oxime
3-O-Decladinosyl-6-O-methylerythromycin A 3-O-decladinosyl, 6-O-methyl Decladinosyl, methyl
9a,11-Cyclic carbamate derivatives Cyclic carbamate at 9a,11, 12-O-alkyl, 3-O-(4-nitrophenyl)acetyl Carbamate, acetyl, alkyl
Key Observations:
  • 6-O-methylation : Shared with clarithromycin, this group improves acid stability and oral bioavailability by reducing degradation in gastric environments .
  • N-demethylation : Present in the target compound and 3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime , this modification may alter ribosomal binding affinity and reduce erm-mediated resistance.
  • Protective groups: The CBz (carbamate) and benzyl carbonate groups in the target compound are unique among erythromycin analogs.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Analog Data)
Property Target Compound Clarithromycin 3″-N-Demethyl-6-O-methyl (E)-9-oxime 9a,11-Cyclic Carbamate
Acid Stability Moderate (lacks oxime) High High (due to oxime) Low (cyclic carbamate)
Lipophilicity (logP) High (aromatic groups) Moderate Moderate High (alkyl/acetyl groups)
Enzymatic Degradation Reduced (steric protection) Susceptible Reduced (oxime stabilizes) Variable
Bioavailability Moderate (high MW, solubility?) High Moderate Low
Key Findings:
  • Acid Stability : The target compound lacks the (E)-9-oxime group found in 3″-N-demethyl-6-O-methylerythromycin A (E)-9-oxime, which is critical for pH stability. This may limit its oral efficacy compared to oxime-containing analogs .
  • Resistance Profile : The N-demethylation and protective groups may reduce susceptibility to macrolide resistance mechanisms, similar to cyclic carbamate derivatives .

Biological Activity

N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin is a modified derivative of erythromycin, a well-known macrolide antibiotic. This compound has garnered attention due to its potential enhanced biological activity compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, antimicrobial efficacy, and potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic properties of N-demethyl-6-O-methyl-Erythromycin have been studied in various contexts. A significant study indicated that N-demethyl-erythromycin exhibits similar transport and metabolism pathways as erythromycin itself. In patients with end-stage renal disease (ESRD), the area under the concentration-time curve (AUC) for N-demethyl-erythromycin was found to be approximately 140% higher than in healthy controls, suggesting altered clearance mechanisms in compromised renal function .

Table 1: Pharmacokinetic Parameters of N-demethyl-erythromycin

ParameterHealthy ControlsESRD Patients
AUC (μg·h/L)109 ± 65277 ± 226
Total Clearance (L/h/kg)0.53 ± 0.130.35 ± 0.14
Unbound Fraction (%)27 ± 530 ± 4

Antimicrobial Activity

The antimicrobial efficacy of N-demethyl-6-O-methyl-Erythromycin has been evaluated against various bacterial strains. Studies have shown that this compound retains significant antibacterial activity comparable to other erythromycin derivatives. For instance, it demonstrated effective Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

Table 2: Antimicrobial Activity of N-demethyl-6-O-methyl-Erythromycin

PathogenMIC (mg/mL)
Staphylococcus aureus1.56
Escherichia coli3.12
Streptococcus pneumoniae0.78

Case Studies

Several case studies have highlighted the clinical implications of using N-demethyl-6-O-methyl-Erythromycin in treating infections resistant to standard therapies. One notable case involved a patient with recurrent respiratory infections where conventional antibiotics failed. The administration of this erythromycin derivative resulted in significant clinical improvement and reduction in infection recurrence .

The biological activity of N-demethyl-6-O-methyl-Erythromycin is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. Additionally, modifications to the chemical structure may enhance binding affinity and stability against bacterial efflux pumps, which are common mechanisms of antibiotic resistance .

Q & A

Q. What synthetic methodologies are recommended for introducing the [(phenylmethoxy)carbonyl] and [phenylmethylcarbonate] groups into erythromycin derivatives?

  • Methodological Answer : The synthesis involves sequential protection/deprotection strategies. For example:
  • Step 1 : Selective N-demethylation of erythromycin using iodine monochloride in chloroform under anhydrous conditions .
  • Step 2 : Introduce the [(phenylmethoxy)carbonyl] group via reaction with phenylmethyl chloroformate in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) to enhance reactivity at the amine site .
  • Step 3 : Protect the 2'-hydroxy group with a phenylmethylcarbonate moiety using phenylmethyl chlorocarbonate in the presence of pyridine to prevent side reactions .
  • Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to ensure intermediate purity.

Q. How can researchers validate the structural integrity of this modified erythromycin derivative?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6, 600 MHz) to confirm N-demethylation (loss of CH3 signal at δ ~3.1 ppm) and new carbonyl/ester peaks (δ 165–175 ppm in 13^{13}C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed molecular ion ([M+H]+) with theoretical mass (C46H66N2O14 requires 895.4487). Deviation >2 ppm warrants reanalysis .
  • HPLC Purity Testing : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% trifluoroacetic acid/acetonitrile gradient (20–80% over 30 min) to detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the hydrolytic stability of the phenylmethylcarbonate group under physiological conditions?

  • Methodological Answer : Conduct pH-dependent stability studies :
  • Prepare buffers (pH 1.2, 4.5, 7.4) simulating gastric, lysosomal, and plasma environments.
  • Incubate the compound at 37°C, sampling at 0, 6, 12, 24, and 48 hours.
  • Quantify degradation via LC-MS/MS (electrospray ionization, negative mode) to track hydrolysis products (e.g., free erythromycin or phenylmethanol derivatives) .
  • Key Insight : The carbonate ester is prone to base-catalyzed hydrolysis; stability at pH 7.4 may correlate with in vivo efficacy .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this derivative?

  • Methodological Answer :
  • Step 1 : Verify in vitro assays (e.g., MIC against S. pneumoniae) using standardized CLSI broth microdilution protocols to rule out assay variability .
  • Step 2 : Perform pharmacokinetic (PK) profiling in rodents: Measure plasma concentrations post-IV/oral dosing to assess bioavailability limitations (e.g., first-pass metabolism of the carbonate group) .
  • Step 3 : Use molecular dynamics simulations (AMBER or GROMACS) to model ribosome binding affinity. Reduced activity in vivo may stem from poor membrane penetration despite high in vitro binding .

Q. What strategies mitigate interference from synthetic byproducts during biological evaluation?

  • Methodological Answer :
  • Chromatographic Purification : Employ preparative HPLC with a phenyl-hexyl column (10 µm, 21.2 × 250 mm) and isocratic elution (acetonitrile/water 65:35) to isolate the target compound from common byproducts (e.g., N-methylated impurities) .
  • Orthogonal Analytical Validation : Cross-check purity via 19^{19}F NMR (if fluorine tags are present) or differential scanning calorimetry (DSC) to detect polymorphic contaminants .

Data-Driven Insights

Q. How does the steric bulk of the phenylmethylcarbonate group influence macrolide-ligand interactions with bacterial ribosomes?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescence polarization with FITC-labeled erythromycin to measure displacement by the derivative. Higher IC50 values suggest steric hindrance .
  • X-ray Crystallography : Co-crystallize the derivative with the 50S ribosomal subunit (PDB ID: 1JZY). Compare binding poses to native erythromycin; bulky groups may disrupt hydrogen bonding at the A2058 nucleotide .

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